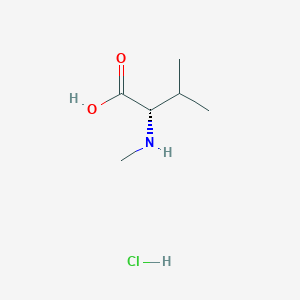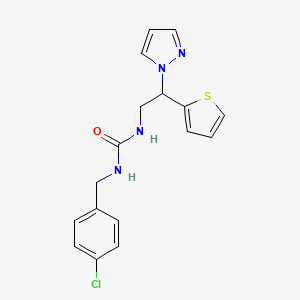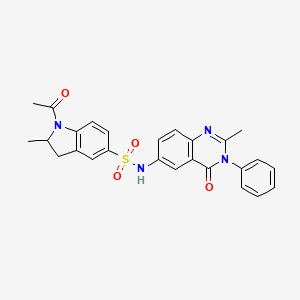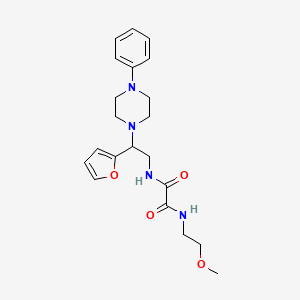![molecular formula C22H19ClN4O2 B2611019 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide CAS No. 1251622-75-9](/img/structure/B2611019.png)
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Research into the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts highlights a route involving the synthesis of benzoyl acetamide derivatives and their cyclization, leading to compounds with potential catalytic applications. This process involves multiple steps, including bromination, reaction with n-BuLi and DMF, and finally, hydrogenation to yield high-quality pincer complexes when combined with ruthenium chloride and diphosphine (Facchetti et al., 2016).
Antimicrobial Activity
Studies on the design of new pyranoquinoline derivatives, including synthesis through reactions with sodium alkoxy in corresponding alcohol, have been conducted to explore their antimicrobial properties. The selective conversion of chloroethyl to iminoether derivatives and further reactions leading to acetamide derivatives illustrates the compound's versatility and potential in antimicrobial applications (Watpade & Toche, 2017).
Antibacterial Agents
Research into the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives has revealed significant antibacterial activity. These compounds were synthesized starting from a common intermediate, indicating the structural flexibility and potential efficacy of this chemical class as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
Investigations into the synthesis, characterization, and anticancer evaluation of certain derivatives, including oxadiazolylmethyl-benzimidazole, have been conducted. These studies use starting materials like o-phenylenediamine and naphtene-1-acetic acid to obtain high-potential anticancer agents, indicating the broad applicability of this chemical framework in cancer treatment research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
DNA Interaction and Fluorescent Probes
The synthesis of dibenzo[b,h][1,6]naphthyridines through reactions involving 2-acetylaminobenzaldehyde and methyl ketones has been explored for applications such as fluorescent DNA-binding compounds. This research indicates the potential use of these compounds as fluorescent markers or probes in biological and medical research, demonstrating the versatility and utility of the chemical structure for scientific applications (Okuma et al., 2014).
Propiedades
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-13-18(23)6-5-16-21(13)26-19-7-8-27(11-17(19)22(16)29)12-20(28)25-15-4-2-3-14(9-15)10-24/h2-6,9H,7-8,11-12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNIOTLQEWISLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC(=C4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-cyanophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)

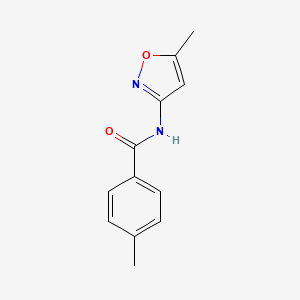
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)


![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2610949.png)
![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)
